molecular formula C11H16OS B7997416 (2-Butoxyphenyl)(methyl)sulfane CAS No. 1443310-60-8

(2-Butoxyphenyl)(methyl)sulfane

Cat. No.: B7997416
CAS No.: 1443310-60-8
M. Wt: 196.31 g/mol
InChI Key: VATKXUHSFHBSPC-UHFFFAOYSA-N
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Description

(2-Butoxyphenyl)(methyl)sulfane is an organic compound characterized by the presence of a butoxy group attached to a phenyl ring, which is further bonded to a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Butoxyphenyl)(methyl)sulfane typically involves the reaction of 2-butoxyphenol with methylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this process include transition metal complexes and acids.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieving high purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: (2-Butoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the sulfane.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(2-Butoxyphenyl)(methyl)sulfane finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Butoxyphenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The butoxy and methylsulfane groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

    (4-Ethynylphenyl)(methyl)sulfane: Similar structure with an ethynyl group instead of a butoxy group.

    (4-Butoxyphenyl)(methyl)sulfane: Similar structure with the butoxy group in a different position on the phenyl ring.

Uniqueness: (2-Butoxyphenyl)(methyl)sulfane is unique due to the specific positioning of the butoxy group, which can influence its chemical reactivity and interactions. This structural feature may impart distinct properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-butoxy-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-3-4-9-12-10-7-5-6-8-11(10)13-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATKXUHSFHBSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201298911
Record name Benzene, 1-butoxy-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443310-60-8
Record name Benzene, 1-butoxy-2-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443310-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-butoxy-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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